Homoplantaginin is a natural product found in Salvia plebeia, Salvia officinalis, and other organisms with data available.
Homoplantaginin
CAS No.: 17680-84-1
VCID: VC21334661
Molecular Formula: C22H22O11
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Homoplantaginin is a flavonoid glycoside derived from the traditional Chinese medicine Salvia plebeia R. Br. It has been extensively studied for its potential therapeutic benefits, particularly in protecting vascular endothelial cells and mitigating various pathological conditions such as atherosclerosis and diabetic vascular complications. This article will delve into the properties, mechanisms, and research findings related to homoplantaginin. 3.1. Protection Against AtherosclerosisHomoplantaginin and its derivative, dihydrohomoplantagin, have been shown to protect vascular endothelial cells by inhibiting apoptosis and reducing the expression of adhesion molecules such as ICAM-1 and VCAM-1 in response to oxidized low-density lipoprotein (oxLDL) . These effects contribute to the inhibition of atherosclerosis development in apoE-/- mice. The mechanism involves the activation of the Nrf2 pathway, which enhances antioxidant defenses and reduces ROS production and NF-κB activation . 3.2. Effects on Diabetic Vascular ComplicationsHomoplantaginin has been found to alleviate high glucose-induced vascular endothelial cell apoptosis by promoting autophagy via the AMPK/TFEB pathway . This action involves enhancing autophagosome formation and lysosomal function, which are crucial for maintaining cellular homeostasis under stress conditions . 3.3. Anti-inflammatory and Antioxidant EffectsIn addition to its protective effects on vascular endothelial cells, homoplantaginin exhibits anti-inflammatory and antioxidant properties. It has been shown to alleviate intervertebral disc degeneration by blocking the NF-κB and MAPK pathways, further highlighting its potential therapeutic applications . 4.1. In Vitro Studies
4.2. In Vivo Studies
5.1. Nrf2 Pathway ActivationHomoplantaginin activates the Nrf2 pathway, leading to increased nuclear translocation of Nrf2 and enhanced expression of the antioxidant protein HO-1. This activation is crucial for its protective effects against oxidative stress and inflammation . 5.2. AMPK/TFEB Pathway ActivationIn diabetic conditions, homoplantaginin promotes autophagy by activating the AMPK pathway, which inhibits mTOR signaling and enhances TFEB nuclear translocation, thereby improving lysosomal function . Potential Therapeutic ApplicationsGiven its protective effects on vascular endothelial cells and its anti-inflammatory and antioxidant properties, homoplantaginin holds promise as a therapeutic agent for managing atherosclerosis, diabetic vascular complications, and other oxidative stress-related diseases. |
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CAS No. | 17680-84-1 |
Product Name | Homoplantaginin |
Molecular Formula | C22H22O11 |
Molecular Weight | 462.4 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
Standard InChIKey | GCLAFEGUXXHIFT-IWLDQSELSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms | 6-methoxy-4',5-dihydroxyflavone-7-O-glucoside homoplantaginin |
PubChem Compound | 5318083 |
Last Modified | Aug 15 2023 |
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